molecular formula C10H20O2 B13681259 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol

Cat. No.: B13681259
M. Wt: 172.26 g/mol
InChI Key: ZPHZRHDHNPBDOK-UHFFFAOYSA-N
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Description

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial and scientific applications It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be synthesized through Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. This reaction is typically acid-catalyzed, with common catalysts including Brønsted acids bearing a sulfonic group and Lewis acids such as iron chloride . The reaction conditions often involve the use of iron-modified silica as a catalyst, which has been shown to produce the desired compound with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron chloride-modified silica catalysts. These catalysts are prepared through wet impregnation or impregnation under solvent-free conditions. The presence of water has been found to positively influence the selectivity for the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The Prins cyclization reaction, which is used for its synthesis, is a key example of an acid-catalyzed cyclization reaction .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iron chloride, iron nitrate, and various Brønsted acids. The reaction conditions typically involve the presence of water, which has been shown to enhance the selectivity for the desired product .

Major Products Formed: The major product formed from the reactions involving this compound is the substituted tetrahydropyranol. This compound is often used in the fragrance industry due to its pleasant odor .

Scientific Research Applications

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol has a wide range of scientific research applications. In chemistry, it is studied for its potential use as a building block in the synthesis of more complex molecules. In biology, it is investigated for its potential biological activities and interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. In industry, it is used in the production of fragrances and other consumer products .

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through interactions with specific receptors and enzymes in the body .

Comparison with Similar Compounds

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and 4-butyl-2-methyltetrahydro-2H-pyran-4-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for use in various applications.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-butyl-2-methyloxan-4-ol

InChI

InChI=1S/C10H20O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h9,11H,3-8H2,1-2H3

InChI Key

ZPHZRHDHNPBDOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(CCO1)O)C

Origin of Product

United States

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